![molecular formula C12H20N2S B6320532 N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine CAS No. 1179900-47-0](/img/structure/B6320532.png)
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine
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Overview
Description
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine, also known as DMEDA, is an organic compound that has been studied for its potential uses in a variety of scientific applications. DMEDA is a diamine with a molecular weight of 200.3 g/mol, and it is composed of two nitrogen atoms, one methyl group, and one phenylthioethyl group. DMEDA is a colorless liquid that is soluble in water and other polar solvents. It is a relatively stable compound and does not decompose easily.
Scientific Research Applications
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has been studied for its potential uses in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, this compound has been studied for its potential applications in the production of pharmaceuticals and biocatalysts.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is not fully understood. However, it is believed that this compound can act as an electron donor and acceptor, and it can form hydrogen bonds with other molecules. Additionally, this compound can form complexes with transition metals, which can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines. Additionally, this compound has been shown to have an antioxidant effect, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has several advantages for use in lab experiments. It is a relatively stable compound, and it does not decompose easily. Additionally, it is soluble in water and other polar solvents, which makes it easy to use in a variety of experiments. However, this compound is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it may be toxic to humans and other organisms if not handled properly.
Future Directions
There are several potential future directions for the use of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine. It could be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an additive in fuel cells. Additionally, it could be studied for its potential applications in the production of pharmaceuticals and biocatalysts. Additionally, it could be studied for its potential effects on other enzymes and its potential antioxidant properties. Finally, it could be studied for its potential uses in other areas, such as materials science and nanotechnology.
Synthesis Methods
N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine can be synthesized by a two-step process. The first step is the reaction of ethylenediamine with methyl iodide to form the intermediate ethyleneiminium iodide. The second step is the reaction of the intermediate with phenylthiourea to form the final product, this compound. This synthesis method is simple and cost-effective, and it can be used to produce this compound in large quantities.
properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNRRBLXUMVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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